molecular formula C10H6N2OS B3149579 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile CAS No. 67433-02-7

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile

Cat. No.: B3149579
CAS No.: 67433-02-7
M. Wt: 202.23 g/mol
InChI Key: BNUMZRXTZIOTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile is a chemical compound with a unique structure that includes a benzothiazine core.

Preparation Methods

The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile typically involves the formation of a bond between the benzothiazine core and other functional groups. One common method involves the reaction of N-(2-bromophenyl)-4H-[1,3]benzothiazin-2-amines with suitable reagents to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with DNA and RNA, suggesting possible applications in genetic research . In medicine, it has been evaluated for its antimicrobial properties . Additionally, its unique structure makes it useful in various industrial applications.

Comparison with Similar Compounds

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile can be compared with other benzothiazine derivatives, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and 2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide . These compounds share similar core structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific interactions with nucleic acids and its potential for diverse applications in scientific research .

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMZRXTZIOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.